5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide 5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034621-57-1
VCID: VC7633391
InChI: InChI=1S/C17H16N2O5/c20-16(13-8-14(24-19-13)11-3-4-11)18-10-17(21,12-5-7-22-9-12)15-2-1-6-23-15/h1-2,5-9,11,21H,3-4,10H2,(H,18,20)
SMILES: C1CC1C2=CC(=NO2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O
Molecular Formula: C17H16N2O5
Molecular Weight: 328.324

5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide

CAS No.: 2034621-57-1

Cat. No.: VC7633391

Molecular Formula: C17H16N2O5

Molecular Weight: 328.324

* For research use only. Not for human or veterinary use.

5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide - 2034621-57-1

Specification

CAS No. 2034621-57-1
Molecular Formula C17H16N2O5
Molecular Weight 328.324
IUPAC Name 5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C17H16N2O5/c20-16(13-8-14(24-19-13)11-3-4-11)18-10-17(21,12-5-7-22-9-12)15-2-1-6-23-15/h1-2,5-9,11,21H,3-4,10H2,(H,18,20)
Standard InChI Key VIDCRQQKXLQBHV-UHFFFAOYSA-N
SMILES C1CC1C2=CC(=NO2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O

Introduction

Structural Characterization and Molecular Properties

The molecular architecture of 5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide integrates multiple heterocyclic systems. The central 1,2-oxazole ring (isoxazole) is substituted at position 3 with a carboxamide group and at position 5 with a cyclopropyl moiety. The carboxamide nitrogen is further functionalized with a 2-hydroxyethyl chain bearing two distinct furan rings at positions 2 and 3 of the ethyl backbone .

Molecular Formula and Weight

While the exact molecular formula for this compound is not explicitly reported in the provided sources, analogous structures such as 5-cyclopropyl-N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide (CAS 2320896-36-2) provide a reference point. That analog has a molecular formula of C15H18N2O4\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{4} and a molecular weight of 290.31 g/mol . Extrapolating from this, the user-specified compound—which replaces the dimethylfuran group with dual furan substituents—likely has a molecular formula of C17H17N2O5\text{C}_{17}\text{H}_{17}\text{N}_{2}\text{O}_{5} and a molecular weight approximating 335.34 g/mol.

Key Functional Groups and Stereochemistry

  • Oxazole Core: The 1,2-oxazole ring contributes to metabolic stability and hydrogen-bonding capacity, common in bioactive molecules.

  • Cyclopropyl Group: Enhances rigidity and may influence pharmacokinetic properties by modulating lipophilicity.

  • Dual Furan Substituents: The furan-2-yl and furan-3-yl groups introduce π-π stacking potential and electronic diversity, which could affect receptor binding .

  • Hydroxyethyl Carboxamide: The secondary alcohol and amide groups facilitate solubility and intermolecular interactions .

Synthetic Pathways and Methodologies

The synthesis of 5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide likely follows multi-step protocols common to oxazole-carboxamide derivatives. While no direct synthesis is documented, analogous routes from the literature provide a framework .

Stepwise Synthesis

  • Oxazole Ring Formation: Cyclocondensation of a cyclopropyl-substituted nitrile oxide with a propargyl alcohol derivative under Huisgen conditions could yield the 5-cyclopropylisoxazole-3-carboxylic acid precursor .

  • Carboxamide Coupling: Activation of the carboxylic acid (e.g., using HATU or EDCI) followed by reaction with a hydroxyethylamine bearing pre-installed furan groups would form the target carboxamide.

  • Side-Chain Functionalization: Introduction of the furan-2-yl and furan-3-yl groups via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may occur prior to carboxamide formation .

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents like DMF or dichloromethane are typical for coupling reactions.

  • Catalysts: Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling; organic bases (e.g., DIPEA) for amide bond formation .

  • Temperature: Reactions often proceed at 0–25°C for cycloadditions and 40–80°C for coupling steps .

Physicochemical Properties and Stability

Solubility and LogP

  • Calculated LogP: ~2.8 (estimated using fragment-based methods), indicating moderate lipophilicity .

  • Solubility: Likely low in water (<1 mg/mL) due to the hydrophobic cyclopropyl and furan groups; soluble in DMSO or ethanol.

Spectral Data

  • ¹H NMR: Expected signals include δ 1.0–1.2 (cyclopropyl CH₂), δ 6.2–7.4 (furan protons), and δ 4.8–5.2 (hydroxyethyl CH) .

  • MS (ESI+): Predicted m/z 335.34 [M+H]⁺ .

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